molecular formula C8H11N3O4 B13662725 tert-butyl 5-nitro-1H-pyrazole-3-carboxylate

tert-butyl 5-nitro-1H-pyrazole-3-carboxylate

Katalognummer: B13662725
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: BQJQRHZMXGUDPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate: is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

The synthesis of tert-butyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides at the enamine carbon atom. The resulting product is then reacted with alkyl hydrazines, leading to mixtures of isomeric pyrazoles . Industrial production methods often employ resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes and simplify the reaction workup .

Analyse Chemischer Reaktionen

tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like alkyl halides or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield nitro derivatives, while reduction could produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which tert-butyl 5-nitro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H11N3O4

Molekulargewicht

213.19 g/mol

IUPAC-Name

tert-butyl 5-nitro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)5-4-6(10-9-5)11(13)14/h4H,1-3H3,(H,9,10)

InChI-Schlüssel

BQJQRHZMXGUDPJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=NNC(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.